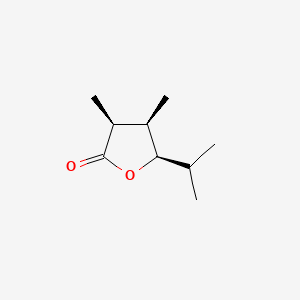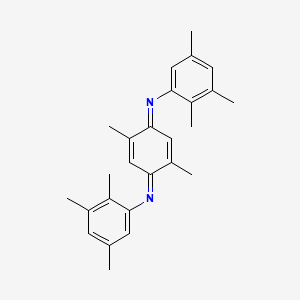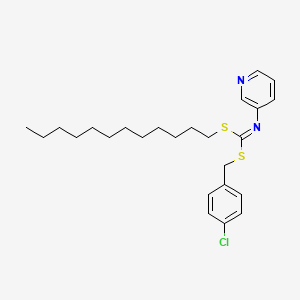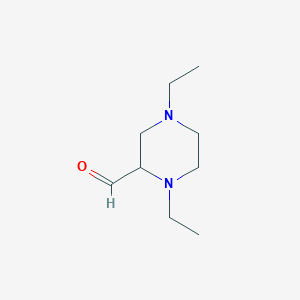
1,4-Diethylpiperazine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diethylpiperazine-2-carbaldehyde is an organic compound with the molecular formula C9H18N2O It is a derivative of piperazine, a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions The compound is characterized by the presence of two ethyl groups attached to the nitrogen atoms and an aldehyde group at the second carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diethylpiperazine-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 1,4-diethylpiperazine with a suitable aldehyde precursor under controlled conditions. For example, the reaction of 1,4-diethylpiperazine with formaldehyde in the presence of an acid catalyst can yield the desired compound. The reaction is typically carried out at room temperature, and the product is purified through standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could involve the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Diethylpiperazine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used under mild conditions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.
Major Products
Oxidation: 1,4-Diethylpiperazine-2-carboxylic acid.
Reduction: 1,4-Diethylpiperazine-2-methanol.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,4-Diethylpiperazine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and as a precursor for the synthesis of functional materials.
Mecanismo De Acción
The mechanism of action of 1,4-Diethylpiperazine-2-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the piperazine ring can interact with biological membranes and other macromolecules, influencing their function and stability.
Comparación Con Compuestos Similares
1,4-Diethylpiperazine-2-carbaldehyde can be compared with other similar compounds, such as:
1,4-Dimethylpiperazine-2-carbaldehyde: Similar structure but with methyl groups instead of ethyl groups.
1,4-Diethylpiperazine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2-Piperazinecarboxaldehyde: Lacks the ethyl groups, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields.
Propiedades
Número CAS |
54969-28-7 |
|---|---|
Fórmula molecular |
C9H18N2O |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
1,4-diethylpiperazine-2-carbaldehyde |
InChI |
InChI=1S/C9H18N2O/c1-3-10-5-6-11(4-2)9(7-10)8-12/h8-9H,3-7H2,1-2H3 |
Clave InChI |
CXEFEFLODGMEBZ-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(C(C1)C=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


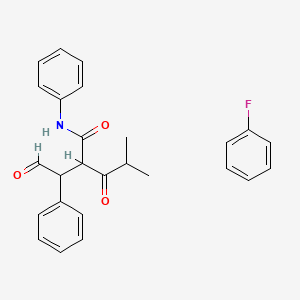
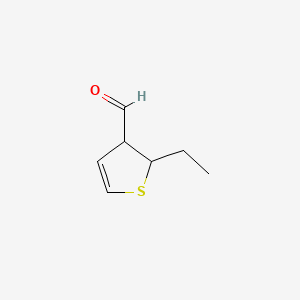
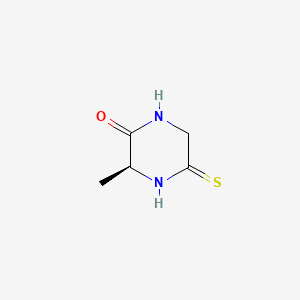
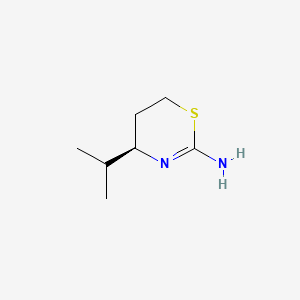
![[(1R,2R)-2-(aminomethyl)cyclobutyl]methanamine;(2S)-2-hydroxypropanoic acid;platinum](/img/structure/B13814775.png)

